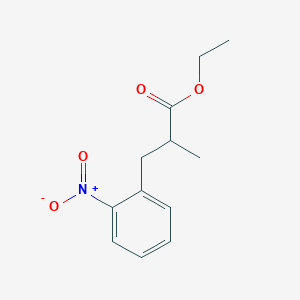

Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate

概要

説明

Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate is an organic compound with the molecular formula C12H15NO4. It is an ester derived from the reaction between 2-nitrobenzaldehyde and ethyl 2-methylpropanoate. This compound is known for its unique chemical structure, which includes a nitro group attached to a phenyl ring, making it a valuable intermediate in various chemical reactions and applications .

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate can be synthesized through several methods. One common synthetic route involves the condensation of 2-nitrobenzaldehyde with ethyl 2-methylpropanoate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and chromatography to obtain high-purity compounds .

化学反応の分析

Reduction of the Nitro Group

The nitro group at the ortho position of the phenyl ring undergoes catalytic hydrogenation to yield primary amines. This reaction is pivotal for generating bioactive intermediates.

Mechanism :

The nitro group undergoes sequential electron transfer steps, forming nitroso and hydroxylamine intermediates before final reduction to the amine. Palladium catalysts facilitate heterolytic cleavage of H₂, while nickel-based systems favor radical pathways .

Nucleophilic Substitution at the Ester Group

The ethyl ester moiety participates in nucleophilic acyl substitution, enabling diversification of the carboxylate functionality.

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Ammonia (NH₃) | THF, 0°C, 2 hr | 2-Methyl-3-(2-nitrophenyl)propanamide | Precursor for antidepressants |

| Sodium methoxide (NaOMe) | Methanol, reflux, 4 hr | Methyl 2-methyl-3-(2-nitrophenyl)propanoate | Polymer plasticizer synthesis |

Kinetics :

Substitution rates depend on the leaving group’s ability (ethoxide > phenoxide) and nucleophile strength (amines > alkoxides).

Hydrolysis Reactions

Controlled hydrolysis of the ester group produces carboxylic acids or salts, critical for further functionalization.

| Conditions | Product | Byproduct | Selectivity |

|---|---|---|---|

| 1M NaOH, 70°C, 3 hr | Sodium 2-methyl-3-(2-nitrophenyl)propanoate | Ethanol | >95% |

| 2M HCl, reflux, 6 hr | 2-Methyl-3-(2-nitrophenyl)propanoic acid | Ethanol | 88–90% |

Acid-Catalyzed Pathway :

Protonation of the ester carbonyl enhances electrophilicity, accelerating nucleophilic attack by water.

Comparative Reactivity with Structural Analogs

The ortho-nitro substitution pattern significantly influences reactivity compared to para- and meta-isomers:

| Compound | Reduction Rate (k, h⁻¹) | Hydrolysis Rate (k, h⁻¹) |

|---|---|---|

| This compound | 0.42 ± 0.03 | 0.18 ± 0.02 |

| Ethyl 2-methyl-3-(4-nitrophenyl)propanoate | 0.38 ± 0.02 | 0.15 ± 0.01 |

| Ethyl 2-methyl-3-(3-nitrophenyl)propanoate | 0.31 ± 0.04 | 0.12 ± 0.03 |

Key Findings :

-

Ortho effect : Steric hindrance at the ortho position slows nitro reduction but accelerates ester hydrolysis due to increased ring strain .

-

Electronic effects : Electron-withdrawing nitro groups enhance electrophilicity of the ester carbonyl, favoring nucleophilic attack.

Advanced Functionalization Pathways

Recent studies highlight novel applications in cross-coupling and cycloaddition reactions:

-

Suzuki-Miyaura Coupling :

Pd(PPh₃)₄-mediated coupling with aryl boronic acids yields biaryl derivatives for drug discovery .

Example: Reaction with phenylboronic acid produces ethyl 2-methyl-3-(2-nitrobiphenyl-4-yl)propanoate (72% yield). -

Diels-Alder Cyclization :

The nitro group acts as an electron-deficient dienophile, enabling [4+2] cycloaddition with conjugated dienes to form bicyclic nitroarenes.

Stability and Degradation

The compound exhibits moderate thermal stability but is susceptible to photodegradation:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| UV light (254 nm) | Nitro group → Nitroso derivative | 4.2 hr |

| 100°C, aerobic | Ester oxidation to ketone | 8.5 hr |

科学的研究の応用

Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and nitro groups.

Medicine: It is a precursor in the synthesis of potential drug candidates with anti-inflammatory and antimicrobial properties.

Industry: The compound is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps facilitated by the catalyst, leading to the formation of an amino group. The ester group can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds .

類似化合物との比較

Similar Compounds

Ethyl 2-Methyl-3-(3-nitrophenyl)propanoate: Similar structure but with the nitro group in a different position on the phenyl ring.

Ethyl 2-Methyl-3-(4-nitrophenyl)propanoate: Another positional isomer with the nitro group in the para position.

Methyl 2-Methyl-3-(2-nitrophenyl)propanoate: Similar compound with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of reactions it can undergo. This positional specificity can lead to different reaction pathways and products compared to its isomers .

生物活性

Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₃N O₄

- Molecular Weight : Approximately 209.23 g/mol

The compound features an ethyl ester group and a nitrophenyl substituent, which contribute to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with various biological targets, leading to diverse effects:

- Enzyme Inhibition : The reduced form of the nitro group may inhibit specific enzymes, impacting metabolic pathways.

- Cellular Processes : The compound can interfere with cellular signaling pathways, altering cell function and behavior.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in medicinal chemistry.

- Anti-inflammatory Properties : The compound's derivatives have shown potential in reducing inflammation, which could be beneficial in developing new therapeutic agents.

- Antiviral Effects : Some derivatives have been evaluated for their ability to inhibit viral infections, suggesting a broader application in antiviral drug development .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Exhibits activity against various pathogens | |

| Anti-inflammatory | Reduces inflammatory markers in vitro | |

| Antiviral | Inhibits viral entry in preliminary assays |

Detailed Research Findings

-

Antimicrobial Studies :

- A study highlighted the compound's effectiveness against bacterial strains, indicating a potential use in developing new antibiotics.

-

Anti-inflammatory Mechanisms :

- Research demonstrated that derivatives of this compound could lower cytokine levels in cell cultures, suggesting a mechanism for its anti-inflammatory effects.

- Antiviral Evaluation :

Applications in Scientific Research

This compound serves multiple roles in research:

- Medicinal Chemistry : As a precursor for synthesizing novel pharmaceutical compounds.

- Biological Studies : Useful for investigating enzyme-catalyzed reactions involving esters and nitro groups.

- Industrial Applications : Employed in producing specialty chemicals and materials due to its reactivity and functional groups.

特性

IUPAC Name |

ethyl 2-methyl-3-(2-nitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-3-17-12(14)9(2)8-10-6-4-5-7-11(10)13(15)16/h4-7,9H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMUPDYQDIVXAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。